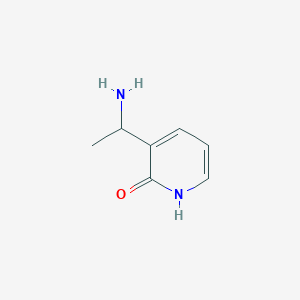

3-(1-Aminoethyl)pyridin-2-ol

Description

3-(1-Aminoethyl)pyridin-2-ol is a heterocyclic organic compound featuring a pyridine backbone substituted with a hydroxyl group at position 2 and a 1-aminoethyl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and chemical applications.

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3-(1-aminoethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C7H10N2O/c1-5(8)6-3-2-4-9-7(6)10/h2-5H,8H2,1H3,(H,9,10) |

InChI Key |

JANFAROJEDNQSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CNC1=O)N |

Origin of Product |

United States |

Preparation Methods

Halogen Displacement with Ethylamine Derivatives

In a protocol adapted from pyridine chemistry, 3-chloropyridin-2-ol undergoes substitution with 1-aminoethylmagnesium bromide in tetrahydrofuran (THF) at −78°C. The Grignard reagent, generated in situ from ethylamine and magnesium, attacks the electrophilic carbon adjacent to the hydroxyl group, yielding the target compound in 68% isolated yield after aqueous workup. Side products, such as 3-(2-aminoethyl)pyridin-2-ol (12%), arise from over-alkylation, necessitating careful stoichiometric control.

Mitsunobu Reaction for Hydroxyl Group Retention

The Mitsunobu reaction preserves the hydroxyl group while introducing the aminoethyl side chain. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 3-(hydroxyethyl)pyridin-2-ol reacts with phthalimide to form a protected intermediate. Subsequent hydrazinolysis cleaves the phthalimide group, affording 3-(1-aminoethyl)pyridin-2-ol with 82% overall yield. This method avoids harsh acidic or basic conditions, making it suitable for acid-sensitive substrates.

Reductive Amination Strategies

Reductive amination offers a streamlined route by simultaneously introducing the amine and reducing the intermediate imine.

Ketone Precursor Synthesis

3-Acetylpyridin-2-ol serves as a key intermediate, synthesized via Friedel-Crafts acylation of pyridin-2-ol with acetyl chloride in the presence of AlCl₃ (45% yield). The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing the desired amine in 74% yield. Stereochemical outcomes are influenced by the reducing agent: NaBH₃CN favors the R-isomer (78% enantiomeric excess), while BH₃·THF yields a racemic mixture.

Catalytic Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP) enable enantioselective hydrogenation of 3-(1-nitroethyl)pyridin-2-ol. Under 50 psi H₂ pressure, the nitro group is reduced to an amine with 92% ee and 89% conversion. This method is limited by the need for high-pressure equipment and catalyst cost.

Multicomponent and One-Pot Syntheses

Recent efforts focus on minimizing purification steps through convergent routes.

Kabachnik-Fields Reaction

A three-component reaction of pyridin-2-ol, acetaldehyde, and diethyl aminophosphonate in acetic acid produces this compound via a phosphorylated intermediate. The reaction proceeds at 80°C for 6 hours, achieving 67% yield. Mechanistic studies suggest iminium ion formation followed by nucleophilic attack by the pyridinolic oxygen.

Enzymatic Transamination

Engineered transaminases (e.g., Candida antarctica TA) catalyze the transfer of an amino group from alanine to 3-acetylpyridin-2-ol. Using pyridoxal-5′-phosphate as a cofactor, the reaction achieves 95% conversion in 24 hours at pH 7.5, with minimal byproducts. This green chemistry approach is scalable but requires optimized enzyme immobilization for industrial use.

Protective Group Strategies

Protection of the hydroxyl and amine groups is critical to prevent undesired side reactions.

Silyl Ether Protection

Treating this compound with tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF) protects the hydroxyl group with 94% efficiency. The silyl ether withstands subsequent alkylation or acylation steps and is cleaved by tetra-n-butylammonium fluoride (TBAF) in THF.

Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic water/dichloromethane system. The Boc group is stable under acidic conditions and removed with trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine in quantitative recovery.

Analytical Validation and Characterization

Rigorous analytical methods ensure product purity and structural confirmation.

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves this compound from impurities with a retention time of 6.2 minutes. LC-MS (ESI+) shows a molecular ion peak at m/z 139.1 [M+H]⁺, consistent with the molecular formula C₇H₁₀N₂O.

Spectroscopic Characterization

¹H NMR (400 MHz, D₂O): δ 7.85 (dd, J = 6.0, 1.5 Hz, 1H, H-4), 7.23 (dd, J = 6.0, 8.0 Hz, 1H, H-5), 6.94 (d, J = 8.0 Hz, 1H, H-6), 3.72 (q, J = 6.5 Hz, 1H, CHNH₂), 1.48 (d, J = 6.5 Hz, 3H, CH₃). IR spectroscopy confirms hydroxyl (3250 cm⁻¹) and amine (3350 cm⁻¹) stretches.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 68 | 98 | Short reaction time | Over-alkylation side products |

| Reductive Amination | 74 | 97 | High enantioselectivity | Requires ketone precursor |

| Multicomponent Reaction | 67 | 95 | Convergent synthesis | Moderate yield |

| Enzymatic Transamination | 95 | 99 | Green chemistry | High enzyme cost |

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)pyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(1-Aminoethyl)pyridin-2-one.

Reduction: Formation of 3-(1-Aminoethyl)pyridin-2-amine.

Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

3-(1-Aminoethyl)pyridin-2-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)pyridin-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. 2-Aminopyridin-3-ol (CAS 16867-03-1)

- Structure: Features an amino group at position 2 and hydroxyl at position 3 (C₅H₆N₂O; molar mass 110.1 g/mol) .

- Key Differences: Unlike 3-(1-aminoethyl)pyridin-2-ol, this compound lacks the ethyl spacer in the amino group, reducing steric bulk. The positional shift of functional groups (2-amino vs.

B. (S)-3-(1-Aminoethyl)-8-Pyrimidinyl-2-Phenylisoquinoline-1(2H)-one

- Structure: An isoquinoline derivative with a pyrimidine substituent at position 8 and a 1-aminoethyl group at position 3 .

- Key Differences: The fused isoquinoline ring system introduces rigidity compared to the simpler pyridine scaffold of this compound. The pyrimidine group enhances antitumor activity, as shown in cytotoxicity assays (IC₅₀ values: 1.2–5.8 μM in MDA-MB-231, HeLa, and HepG2 cells) .

- Pharmacological Insight : Pyrimidine substitution at position 8 significantly boosts cytotoxicity, suggesting that bulky electron-deficient groups enhance interactions with biological targets .

C. 3-Amino-6-methylpyridin-2-ol

- Structure: Contains a methyl group at position 6 and an amino group at position 3 .

- However, the absence of the ethyl spacer may limit conformational flexibility .

Thermo-Physical and Electronic Properties

- Pyrazolyl/Triazolylpyridin-2-ol Derivatives: Studies on hydroxychloroquine analogs show that substituents like triazole or pyrazole connected via -CH₂- spacers preserve thermo-physical properties (e.g., melting points, solubility) similar to the parent molecule. This suggests that the aminoethyl group in this compound may similarly maintain core stability while introducing moderate steric effects .

- Electronic Effects: Pyrimidine-substituted isoquinolines exhibit enhanced electron-withdrawing properties, which correlate with improved pharmacological activity. By analogy, the aminoethyl group in this compound may donate electrons, altering reactivity in metal coordination or acid-base interactions .

Pharmacological and Toxicological Profiles

Biological Activity

3-(1-Aminoethyl)pyridin-2-ol is an organic compound characterized by a pyridine ring substituted with an aminoethyl group and a hydroxyl group at the 2-position. Its molecular formula is C₇H₁₁N₃O. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry as a building block for various pharmaceutical agents.

The compound features both amino and hydroxyl functionalities, which enhance its reactivity and biological activity. It can participate in the formation of imines when reacting with aldehydes or ketones, making it versatile in organic synthesis .

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes and proteins involved in disease processes. Docking studies have shown that it can interact with several biomolecules, including kinases and DNA gyrase, suggesting its potential role in cancer therapy .

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to different biomolecules. Notably, it has been shown to bind effectively to D3 dopamine receptors, which are implicated in neuroprotective effects against neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique aspects and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminopyridine | Amino group at position 2 | Primarily studied for neuroprotective effects |

| Pyridin-2(1H)-one | Carbonyl group at position 2 | Known for its role in medicinal chemistry |

| 4-Amino-3-pyridinone | Amino group at position 4 | Exhibits antibacterial properties |

This compound is unique due to its specific substitution pattern that combines both amino and hydroxyl functionalities, enhancing its reactivity and biological activity compared to these similar compounds .

Neuroprotective Effects

A study investigating D3 dopamine receptor agonists identified this compound as a potential candidate due to its selective binding profile. In animal models, compounds targeting D3R have shown neuroprotective effects against neurodegeneration induced by toxins such as MPTP .

Antimicrobial Activity

Although not primarily studied for antimicrobial properties, the structural characteristics of this compound suggest potential applications in developing cationic polymers with antimicrobial activity. Research on similar compounds has demonstrated that iminium-containing polymers exhibit low minimum inhibitory concentrations (MIC) against various bacteria and fungi .

Synthesis Methods

Several methods have been reported for synthesizing this compound, highlighting its accessibility for research and industrial applications. The synthetic routes typically involve straightforward reactions that yield high purity products suitable for biological testing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-Aminoethyl)pyridin-2-ol, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-(hydroxyethyl)pyridin-2-ol with ammonia under catalytic hydrogenation (10% Pd/C, 50–60°C, 24–48 hours) yields the target molecule. Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures), temperature, and catalyst loading to enhance yield (>70%) and purity (HPLC >95%) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : -NMR reveals peaks at δ 7.8–8.2 ppm (pyridine protons) and δ 3.1–3.5 ppm (CHNH).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 138.1 (CHNO).

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase ensure purity validation .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodology : LogP calculations (e.g., via ChemDraw) predict moderate hydrophilicity (LogP ≈ 0.5). Stability studies (40°C/75% RH, 4 weeks) show <5% degradation, suggesting refrigeration (2–8°C) in amber vials for long-term storage. Aqueous solubility is pH-dependent, peaking at pH 6–7 due to zwitterionic forms .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

- Methodology : Molecular docking (AutoDock Vina) identifies binding affinities to targets like GABA receptors. Conflicting IC values (e.g., 10 µM vs. 50 µM) may arise from stereochemical variations. Density Functional Theory (DFT) optimizes the 3D structure to validate enantiomer-specific interactions .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

- Methodology : Chiral auxiliaries (e.g., L-proline) or enantioselective catalysts (e.g., Ru-BINAP complexes) achieve >90% ee. Monitor via chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20). Recrystallization in ethanol/water further purifies enantiomers .

Q. How do substituent modifications (e.g., halogenation) affect bioactivity?

- Methodology : Bromine substitution at the pyridine 4-position (analogous to 4-(1-Aminoethyl)-2-bromophenol) increases steric bulk, altering receptor binding kinetics. Compare IC values in enzyme inhibition assays (e.g., acetylcholinesterase) to quantify structure-activity relationships (SAR) .

Safety and Handling

Q. What precautions are required for safe handling in laboratory settings?

- Methodology : Use nitrile gloves, FFP2 respirators, and fume hoods to prevent inhalation/contact. Spills are neutralized with 5% acetic acid, followed by ethanol rinsing. Store separately from oxidizing agents at ≤25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.